molecular formula C14H7ClFN5S B11043561 3-[3-(4-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

3-[3-(4-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine

Cat. No.: B11043561
M. Wt: 331.8 g/mol
InChI Key: BNERAHZYEDVEAS-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot, catalyst-free procedure is carried out at room temperature and yields the desired compound with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-b][1,2,4]triazole
  • Triazolo[1,5-a]pyrimidine
  • Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-(4-Chloro-2-fluorophenyl)-6-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H7ClFN5S

Molecular Weight

331.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7ClFN5S/c15-9-3-4-10(11(16)6-9)12-18-19-14-21(12)20-13(22-14)8-2-1-5-17-7-8/h1-7H

InChI Key

BNERAHZYEDVEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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